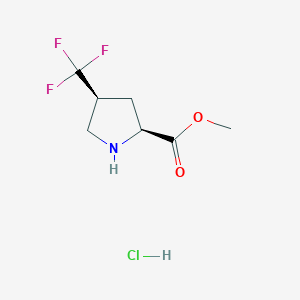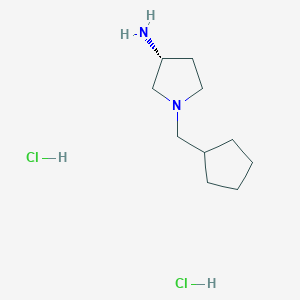
(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a JAK1 selective inhibitor, was synthesized based on ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a core scaffold .Wissenschaftliche Forschungsanwendungen
Interaction with Metal Halides
The interaction of secondary aliphatic amines, including pyrrolidine derivatives, with cupric bromide and/or chloride results in the formation of adducts. This is significant in the study of amine complexes of cupric halides. Pyrrolidine with cupric chloride, in particular, forms a 3:1 adduct due to its small steric requirements. The thermal decomposition of these complexes leads to the evolution of the parent secondary amine and formation of diamagnetic materials (Gerrard, Goldstein, & Mooney, 1969).
Catalysis in Organic Synthesis
Gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, including pyrrolidine derivatives, leads to the formation of substituted pyrrolidine and piperidine derivatives. This process demonstrates the utility of pyrrolidine derivatives in facilitating catalytic reactions that produce complex organic structures (Mukherjee & Widenhoefer, 2011).
Structural Investigations of Hydrates
Pyrrolidine derivatives, like 3-pyrroline hydrates, are studied for their structural properties. The crystal structure of 3-pyrroline hydrates, which are isostructural with pyrrolidine hydrates, is analyzed to understand the interaction of amine molecules with water molecules. This research contributes to the knowledge of semi-clathrate structures and their phase transitions (Rzepiński, Dobrzycki, Cyrański, & Boese, 2016).
In Homobimetallic Ruthenium Pre-catalysts
The study of cyclic amines, including pyrrolidine, in homobimetallic ruthenium pre-catalysts reveals their dual catalytic activity for ring-opening metathesis and atom-radical polymerizations. This demonstrates the versatility of pyrrolidine derivatives in catalysis and polymerization processes (Gois et al., 2019).
Cycloaddition Reactions
Pyrrolidine derivatives are significant in [3+2] cycloaddition reactions, showing potential for use in industrial applications like dyes or agrochemical substances. This research enhances the understanding of pyrrolidine chemistry and its applications (Żmigrodzka et al., 2022).
Development of Receptor Antagonists
Pyrrolidine derivatives have been used in the development of histamine H₃ receptor antagonists. This highlights the application of pyrrolidine derivatives in medicinal chemistry for developing drugs targeting specific receptors (Sundar et al., 2011).
Synthesis of Pyrrolidines in Pharmaceuticals
The synthesis of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and related compounds demonstrates the relevance of pyrrolidine derivatives in creating potent and functionally active pharmaceutical compounds, particularly as antagonists (Huang et al., 2005).
Wirkmechanismus
Target of Action
The primary target of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation .
Mode of Action
®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride interacts with JAK1 by inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are responsible for executing the downstream effects of the JAK-STAT signaling pathway .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway. By inhibiting JAK1, it prevents the activation of STAT proteins, thereby disrupting the normal signaling events that lead to gene transcription and expression . The downstream effects of this disruption can vary depending on the specific cellular context and the set of genes that are affected.
Pharmacokinetics
The pharmacokinetic properties of ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in vitro . The compound exhibited desirable pharmacokinetic properties, which suggests that it may have good bioavailability .
Result of Action
The inhibition of JAK1 by ®-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride leads to a decrease in the activation of STAT proteins, resulting in reduced gene transcription and expression . This can have various molecular and cellular effects, depending on the specific genes that are affected.
Eigenschaften
IUPAC Name |
(3R)-1-(cyclopentylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-10-5-6-12(8-10)7-9-3-1-2-4-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNZSMSPRNLNQS-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CN2CC[C@H](C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

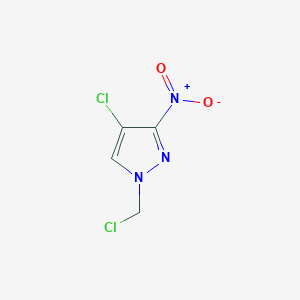

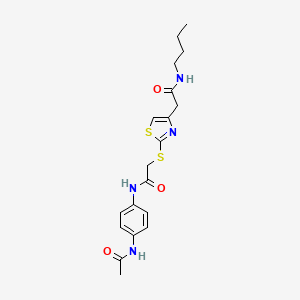


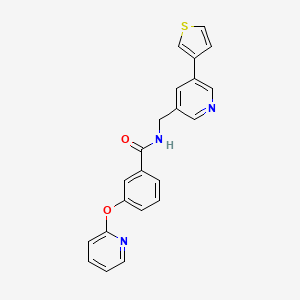
![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)

![Ethyl 1-methyl-1,6-dihydropyrrolo[2,3-C]pyrazole-5-carboxylate](/img/structure/B3002003.png)
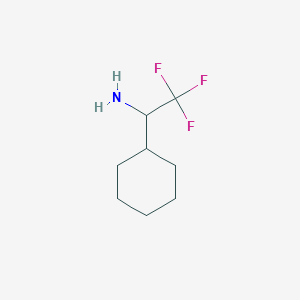
![5-chloro-2-methylsulfanyl-N-[3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propyl]pyrimidine-4-carboxamide](/img/structure/B3002005.png)
![4,6-Diazaspiro[2.4]heptane-5,7-dione](/img/structure/B3002006.png)
![6-Chloro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B3002007.png)
